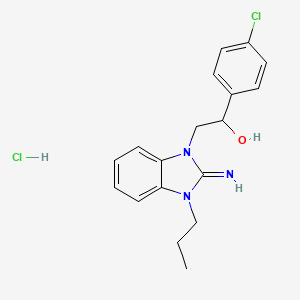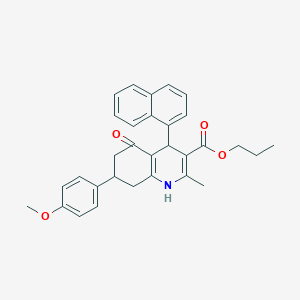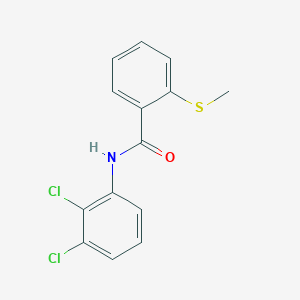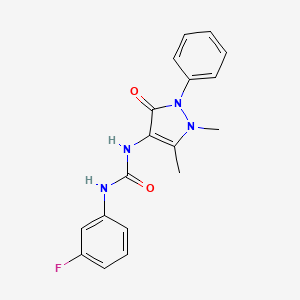![molecular formula C14H15BrN4O2 B5197537 N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B5197537.png)
N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide, also known as BIM-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIM-1 is a small molecule inhibitor of the oncogenic protein BCL-2, which is overexpressed in various types of cancer cells.
作用机制
N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide binds to the BH3 domain of BCL-2 and disrupts its interaction with pro-apoptotic proteins, such as BAX and BAK. This leads to the activation of the intrinsic apoptotic pathway, which ultimately results in the death of cancer cells. N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide also sensitizes cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. It also inhibits tumor growth and metastasis in animal models. N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide has minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
The advantages of using N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide include its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
未来方向
For N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide research include the development of more efficient synthesis methods, optimization of its pharmacokinetics and pharmacodynamics, and the investigation of its potential applications in combination therapy with other chemotherapeutic agents. The use of N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases, is also an area of interest for future research.
In conclusion, N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a promising small molecule inhibitor of BCL-2 that has shown potential in cancer therapy. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide and its applications in various diseases.
合成方法
The synthesis of N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide involves a multi-step process that includes the reaction of 4-bromobenzaldehyde with 3-(1H-imidazol-1-yl)propylamine to form an intermediate product, which is then reacted with ethylenediamine to produce the final product. The purity and yield of N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide can be optimized by using different reaction conditions and purification methods.
科学研究应用
N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide has been extensively studied for its potential therapeutic applications in cancer treatment. BCL-2 is an anti-apoptotic protein that plays a critical role in the survival of cancer cells. Inhibition of BCL-2 by N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide induces apoptosis in cancer cells, leading to their death. N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide has been shown to be effective against various types of cancer cells, including leukemia, lymphoma, and solid tumors.
属性
IUPAC Name |
N'-(4-bromophenyl)-N-(3-imidazol-1-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2/c15-11-2-4-12(5-3-11)18-14(21)13(20)17-6-1-8-19-9-7-16-10-19/h2-5,7,9-10H,1,6,8H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUOUDGBSYBZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCCCN2C=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methyl]phosphonate](/img/structure/B5197460.png)


![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5197484.png)
![1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5197487.png)
![7-bromo-2-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5197491.png)
![6-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5197495.png)




![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5197526.png)
![N-[3-(4-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B5197538.png)
![{4-benzyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5197545.png)